Cas no 942920-11-8 (1-ethyl-3-(4-nitrophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole)

1-ethyl-3-(4-nitrophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole structure
942920-11-8 structure
商品名:1-ethyl-3-(4-nitrophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
CAS番号:942920-11-8
MF:C17H22BN3O4
メガワット:343.185284137726
MDL:MFCD12400854
CID:1983896
PubChem ID:68995348

1-ethyl-3-(4-nitrophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole 化学的及び物理的性質

名前と識別子

    • 1-ethyl-3-(4-nitrophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborol An-2-yl)-1h-pyrazole
    • 4-({[3-chloro-6-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)benzoic acid
    • 1-Ethyl-3-(4-methoxy-phenyl)-5,6,7,8-tetrahydro-isochinolin
    • AC1NRJK2
    • STL173971
    • 3-(4-nitrophenyl)-1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
    • 1-ethyl-3-(4-methoxy-phenyl)-5,6,7,8-tetrahydro-isoquinoline
    • 1-Ethyl-3-(4-nitrophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
    • BNJLOSTYUZRZME-UHFFFAOYSA-N
    • 1-ethyl-3-(4-nitrophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
    • 1-ethyl-3-(4-nitrophenyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
    • 1-Ethyl-3-(4-nitrophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (ACI)
    • 1-Ethyl-3-(4-nitrophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
    • 942920-11-8
    • AKOS030621713
    • DA-29420
    • A50969
    • SCHEMBL4305414
    • CS-13313
    • CS-M0101
    • 1-ethyl-3-(4-nitrophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
    • MDL: MFCD12400854
    • インチ: 1S/C17H22BN3O4/c1-6-20-11-14(18-24-16(2,3)17(4,5)25-18)15(19-20)12-7-9-13(10-8-12)21(22)23/h7-11H,6H2,1-5H3
    • InChIKey: BNJLOSTYUZRZME-UHFFFAOYSA-N
    • ほほえんだ: [O-][N+](C1C=CC(C2C(B3OC(C)(C)C(C)(C)O3)=CN(CC)N=2)=CC=1)=O

計算された属性

  • せいみつぶんしりょう: 343.1703364g/mol
  • どういたいしつりょう: 343.1703364g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 25
  • 回転可能化学結合数: 3
  • 複雑さ: 487
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 82.1

じっけんとくせい

  • 密度みつど: 1.20

1-ethyl-3-(4-nitrophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ6194-1G
1-ethyl-3-(4-nitrophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
942920-11-8 95%
1g
¥ 2,851.00 2023-04-12
ChemScence
CS-M0101-100mg
1-ethyl-3-(4-nitrophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
942920-11-8
100mg
$282.0 2022-04-26
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ6194-1g
1-ethyl-3-(4-nitrophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
942920-11-8 97%
1g
¥3110.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ6194-500mg
1-ethyl-3-(4-nitrophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
942920-11-8 97%
500mg
¥2074.0 2024-04-16
1PlusChem
1P00IIHK-500mg
1-ethyl-3-(4-nitrophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
942920-11-8 97%
500mg
$317.00 2024-04-19
1PlusChem
1P00IIHK-1g
1-ethyl-3-(4-nitrophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
942920-11-8 97%
1g
$479.00 2024-04-19
Aaron
AR00IIPW-500mg
1-Ethyl-3-(4-nitrophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
942920-11-8 97%
500mg
$330.00 2025-02-10
Ambeed
A247454-250mg
1-Ethyl-3-(4-nitrophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
942920-11-8 97%
250mg
$246.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ6194-500.0mg
1-ethyl-3-(4-nitrophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
942920-11-8 97%
500.0mg
¥1901.0000 2024-07-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ6194-100.0mg
1-ethyl-3-(4-nitrophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
942920-11-8 97%
100.0mg
¥858.0000 2024-07-19

1-ethyl-3-(4-nitrophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  3 h, 100 °C
リファレンス
Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C Kinase
Adams, Nicholas D.; Adams, Jerry L.; Burgess, Joelle L.; Chaudhari, Amita M.; Copeland, Robert A.; et al, Journal of Medicinal Chemistry, 2010, 53(10), 3973-4001

ごうせいかいろ 2

はんのうじょうけん
1.1 Catalysts: Palladium diacetate ,  Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  3 h, 100 °C; 100 °C → rt
リファレンス
Preparation of azaindoles as aurora kinase inhibitors for the treatment of cancer
, United States, , ,

1-ethyl-3-(4-nitrophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole Raw materials

1-ethyl-3-(4-nitrophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole Preparation Products

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Amadis Chemical Company Limited
(CAS:942920-11-8)1-ethyl-3-(4-nitrophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
A1095079
清らかである:99%/99%
はかる:500mg/1g
価格 ($):368.0/389.0